Amiselimod Hydrochloride

Description

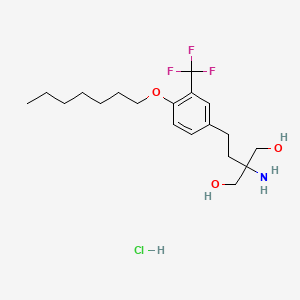

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDVJGOVRLHFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942398-84-7 | |

| Record name | Amiselimod hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942398847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMISELIMOD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY898D6RU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amiselimod Hydrochloride: A Deep Dive into its S1P1 Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Amiselimod (formerly MT-1303) is a next-generation, orally active, selective sphingosine 1-phosphate (S1P) receptor modulator.[1] Developed to offer a more favorable safety profile than earlier S1P modulators like fingolimod, its therapeutic efficacy hinges on its precise interaction with the S1P receptor subtypes.[2] This technical guide provides a detailed examination of the S1P1 receptor selectivity profile of Amiselimod Hydrochloride, focusing on quantitative data, experimental methodologies, and the associated signaling pathways.

Core Mechanism of Action

Amiselimod is a prodrug that is converted in vivo by sphingosine kinases to its active phosphorylated metabolite, Amiselimod-P ((S)-amiselimod phosphate).[3][4][5][6] This active form acts as a potent agonist and functional antagonist at the S1P1 receptor.[3][7] By binding to S1P1 receptors on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the number of circulating autoreactive T cells that can contribute to autoimmune reactions.[2][8] The key to its improved cardiac safety profile lies in its high selectivity for the S1P1 receptor subtype over the S1P3 subtype, which is implicated in drug-induced bradycardia.[2][3]

Quantitative Selectivity Profile of Amiselimod-P

The selectivity of Amiselimod's active metabolite, Amiselimod-P, has been characterized through various functional assays. The data consistently demonstrates potent activity at the S1P1 receptor with significantly lower or no distinct activity at other subtypes, particularly S1P2 and S1P3.

Functional Agonist Activity at Human S1P Receptors

The following table summarizes the half-maximal effective concentration (EC50) values for Amiselimod-P across the five S1P receptor subtypes from different studies. Lower EC50 values indicate higher potency.

| Receptor Subtype | EC50 Value (Amiselimod-P) | Reference |

| S1P1 | 75 pM | [3][6] |

| S1P1 | 0.013 nM (13 pM) | [9] |

| S1P2 | No distinct agonist activity | [3][4][10] |

| S1P3 | No distinct agonist activity | [3][4][10] |

| S1P4 | Minimal agonist activity | [3][10] |

| S1P5 | High selectivity, less potent than S1P1 | [3][10] |

Note: The variation in S1P1 EC50 values may be attributed to different assay conditions and cell systems used in the respective studies.

Key Experimental Protocols

The determination of Amiselimod-P's selectivity profile relies on specific in vitro assays that measure the functional response of cells expressing individual S1P receptor subtypes upon compound administration.

S1P Receptor Functional Assay (cAMP Inhibition)

This assay is used to determine the agonist activity of a compound by measuring its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) production, a downstream effect of S1P1 receptor activation.

Methodology:

-

Cell Culture: CHO-K1 cells are stably transfected to express one of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).

-

Compound Preparation: Amiselimod-P and other reference compounds are prepared in a series of dilutions.

-

Assay Procedure:

-

The transfected cells are seeded in microplates and incubated.

-

Cells are then treated with the various concentrations of the test compounds in the presence of forskolin (an adenylate cyclase activator).

-

Following an incubation period, the cells are lysed.

-

-

Data Acquisition: The intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF-based assay).

-

Analysis: The concentration-response curves are plotted, and EC50 values are calculated using non-linear regression. The EC50 value represents the concentration of the compound that produces 50% of the maximal inhibition of cAMP production.[9]

G-Protein-Coupled Inwardly Rectifying K+ (GIRK) Channel Activation Assay

This assay is particularly relevant for assessing the potential cardiac effects of S1P receptor modulators, as S1P1 receptor activation in atrial myocytes can lead to bradycardia via GIRK channel activation.[2][3]

Methodology:

-

Cell Source: Primary human atrial myocytes are used as they endogenously express the relevant ion channels and receptors.[3]

-

Electrophysiology: The whole-cell patch-clamp technique is employed to measure ion channel currents.

-

Compound Application: Amiselimod-P and a comparator (e.g., fingolimod-P) are applied to the myocytes at various concentrations.[6]

-

Data Acquisition: The amplitude of the GIRK current is measured in response to each compound concentration.[6]

-

Analysis: Concentration-response curves are generated to determine the EC50 for GIRK channel activation. Studies show Amiselimod-P is approximately five-fold weaker at activating GIRK channels compared to fingolimod-P, contributing to its minimal cardiac effects.[3][4][10]

Visualizing Amiselimod's Selectivity and Mechanism

The following diagrams, generated using the DOT language, illustrate key aspects of Amiselimod's pharmacology.

Caption: Workflow for determining Amiselimod-P functional potency.

Caption: S1P1 receptor signaling pathway modulated by Amiselimod-P.

Caption: Relative selectivity of Amiselimod-P for S1P receptors.

Conclusion

This compound, through its active metabolite Amiselimod-P, demonstrates a highly desirable S1P receptor selectivity profile. Its potent agonism at the S1P1 receptor drives its immunomodulatory efficacy, while its lack of significant activity at the S1P3 receptor subtype underpins its improved cardiac safety profile, notably a reduced risk of bradycardia.[3] This selective activity, confirmed through rigorous in vitro functional assays, positions Amiselimod as a promising therapeutic agent for various autoimmune diseases, including multiple sclerosis and ulcerative colitis.[1][8]

References

- 1. Safety and efficacy of amiselimod in relapsing multiple sclerosis (MOMENTUM): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiac effects of amiselimod compared with fingolimod and placebo: results of a randomised, parallel‐group, phase I study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amiselimod, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Safety and efficacy of S1P receptor modulators for the induction and maintenance phases in inflammatory bowel disease: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bausch Health Announces Positive Topline Results From Global Phase 2 Study Evaluating Amiselimod (an S1P antagonist) to Treat Ulcerative Colitis – Bausch Health Companies Inc. [ir.bauschhealth.com]

- 9. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amiselimod, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of the Active Metabolite of Amiselimod Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiselimod Hydrochloride (MT-1303) is a next-generation, orally administered, selective sphingosine-1-phosphate 1 (S1P1) receptor modulator developed for the treatment of autoimmune diseases.[1][2] As a prodrug, Amiselimod undergoes metabolic activation to form its pharmacologically active metabolite, Amiselimod phosphate ((S)-amiselimod phosphate or MT-1303-P).[3] This active metabolite is a potent agonist of the S1P1 receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and thereby preventing their infiltration into sites of inflammation.[1][4] This technical guide provides an in-depth overview of the formation of Amiselimod's active metabolite, its pharmacokinetic profile, and the experimental methodologies used to characterize these processes.

Metabolic Activation of Amiselimod

Amiselimod is converted to its active phosphate metabolite in vivo.[3] This bioactivation is a critical step for its therapeutic efficacy.

-

Reaction: Phosphorylation

-

Enzymes: The conversion of Amiselimod to Amiselimod-P is catalyzed by sphingosine kinases (SPHKs).[3]

-

Metabolite: The active metabolite is (S)-amiselimod phosphate (amiselimod-P).[3]

This phosphorylation process is analogous to that of fingolimod, another S1P receptor modulator.[3] However, studies have shown that the conversion of Amiselimod to its active form is slower than that of fingolimod.[3]

Pharmacokinetics of Amiselimod and its Active Metabolite

The pharmacokinetic profiles of both Amiselimod and its active metabolite, Amiselimod-P, have been characterized in healthy human subjects. Both compounds exhibit a long elimination half-life.[3][5]

Table 1: Pharmacokinetic Parameters in Healthy Subjects

| Parameter | Amiselimod | Amiselimod-P | Reference(s) |

| Tmax (median) | 11-12 hours | 10 hours | [5][6] |

| Half-life (t½) | 386-451 hours | 376-404 hours | [3][7] |

| Plasma Abundance | - | Most abundant metabolite (42.6% of total radioactivity AUC) | [7][8] |

Data compiled from single and multiple-dose studies.

Excretion and Further Metabolism

A mass balance study using radiolabeled [14C]-MT-1303 has elucidated the excretion pathways of Amiselimod and its metabolites.[7][9]

-

Primary Excretion Routes: The majority of the administered dose is excreted in the feces, with a smaller portion eliminated in the urine.[7][10]

-

Fecal Excretion: The parent drug, Amiselimod, is the major component found in feces.[7][8]

-

Urinary Excretion: The primary component in urine is a metabolite designated as HU4.[7][8] The excretion of both Amiselimod and Amiselimod-P via the kidneys is low.[3][7]

Table 2: Excretion of Radioactivity after a Single Oral Dose of [14C]-MT-1303

| Excretion Route | Cumulative Excretion (% of Administered Radioactivity) | Reference(s) |

| Urine | 35.32% | [7][9] |

| Feces | 55.84% | [7][9] |

| Total Recovery | 91.16% (by Day 57) | [7][10] |

Experimental Protocols

Human Mass Balance Study

This study aimed to determine the absorption, metabolism, and excretion of Amiselimod.[7]

-

Study Design: A single oral dose of 0.4 mg of [14C]-MT-1303 was administered to healthy male subjects.[7][8]

-

Sample Collection: Plasma, urine, and feces were collected over a period of 57 days.[7]

-

Analysis: Radioactivity in the collected samples was measured to determine the routes and rates of excretion. Metabolite profiling was conducted to identify the major metabolites in plasma, urine, and feces.[9]

In Vitro Phosphorylation Assay

This experiment compared the rate of conversion of Amiselimod to its active metabolite with that of fingolimod.[3]

-

Cell Lines: Human embryonic kidney (HEK293) cells and primary human cardiac myocytes (HCMs) were used.[3]

-

Procedure: Amiselimod or fingolimod was added to the cell cultures. The concentration of the respective phosphorylated active metabolites in the cell supernatants was measured over time (e.g., at 3, 6, and 12 hours).[3]

-

Findings: The conversion of Amiselimod to Amiselimod-P was found to be slower than the conversion of fingolimod to its active phosphate form.[3]

Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Healthy Subjects

This Phase 1 study evaluated the safety, tolerability, and PK/PD profiles of Amiselimod and Amiselimod-P.[5][11]

-

Study Design: A randomized, double-blind, multiple-dose, placebo-controlled, parallel-group study with a nested crossover design was conducted in healthy adults.[5][6]

-

Dosing Regimen: An upward titration of oral Amiselimod doses (ranging from 0.4 to 1.6 mg once daily) was administered over a 28-day period to achieve steady-state concentrations.[5][11]

-

PK/PD Parameters: Plasma concentrations of Amiselimod and Amiselimod-P were measured to determine pharmacokinetic parameters (Cmax, Tmax, AUC). The pharmacodynamic effect was assessed by monitoring changes in absolute lymphocyte counts (ALCs).[5][6]

S1P1 Receptor Signaling and Mechanism of Action

The active metabolite, Amiselimod-P, acts as a potent and selective agonist at the S1P1 receptor on lymphocytes.[1][4]

-

Receptor Binding: Amiselimod-P binds to S1P1 receptors.[1]

-

Receptor Internalization: This binding leads to the internalization and degradation of the S1P1 receptor.[1]

-

Lymphocyte Sequestration: The loss of S1P1 receptors on the lymphocyte surface prevents them from responding to the S1P gradient that guides their egress from secondary lymphoid organs (lymph nodes and spleen).[1]

-

Therapeutic Effect: The resulting sequestration of lymphocytes in these organs leads to a reduction in circulating lymphocytes and, consequently, a decrease in the infiltration of pathogenic lymphocytes into inflamed tissues.[4]

Conclusion

This compound is a prodrug that is metabolically activated via phosphorylation by sphingosine kinases to its active metabolite, Amiselimod phosphate. This active form is a potent S1P1 receptor agonist that modulates lymphocyte trafficking, which is central to its therapeutic effect in autoimmune diseases. The pharmacokinetic profile is characterized by a slow conversion to the active metabolite and a long elimination half-life for both the parent drug and its active form. Understanding the metabolic activation and pharmacokinetic properties of Amiselimod is crucial for its continued development and clinical application.

References

- 1. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac effects of amiselimod compared with fingolimod and placebo: results of a randomised, parallel‐group, phase I study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amiselimod, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P029 Pharmacokinetic/Pharmacodynamic Analysis of Amiselimod, a Selective Sphingosine 1-Phosphate Receptor Modulator, in Healthy Subjects: Results From a Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P029 Pharmacokinetic/Pharmacodynamic Analysis of Amiselimod, a Selective Sphingosine 1-Phosphate Receptor Modulator, in Healthy Subjects: Results From a Phase 1 Study - ProQuest [proquest.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Absorption, disposition and metabolic pathway of amiselimod (MT-1303) in healthy volunteers in a mass balance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Item - Absorption, disposition and metabolic pathway of amiselimod (MT-1303) in healthy volunteers in a mass balance study - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 11. researchgate.net [researchgate.net]

The Pharmacodynamics of Amiselimod Hydrochloride: A Technical Guide to its Core Effects on Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiselimod Hydrochloride (MT-1303) is a next-generation, orally administered, selective sphingosine 1-phosphate receptor-1 (S1P1) modulator under investigation for various autoimmune diseases, including inflammatory bowel disease and systemic lupus erythematosus.[1][2] As a prodrug, Amiselimod is converted in vivo to its pharmacologically active metabolite, Amiselimod phosphate (Amiselimod-P).[3][4] This active metabolite acts as a high-affinity functional antagonist at the S1P1 receptor on lymphocytes.[5] Its primary pharmacodynamic effect is the inhibition of lymphocyte egress from secondary lymphoid organs, leading to a profound but reversible reduction in peripheral circulating lymphocytes.[6][7] This sequestration of lymphocytes, including pathogenic autoreactive T cells, prevents their infiltration into sites of inflammation, forming the basis of Amiselimod's therapeutic effect.[5][7] This guide provides a detailed examination of the pharmacodynamics of Amiselimod, focusing on its mechanism of action, receptor selectivity, quantitative effects on lymphocyte counts, and the experimental protocols used for its characterization.

Mechanism of Action: S1P1 Receptor Modulation and Lymphocyte Sequestration

The trafficking of lymphocytes from secondary lymphoid organs (such as lymph nodes) into the blood and lymph is critically dependent on a chemotactic gradient of sphingosine-1-phosphate (S1P).[2][8] Lymphocytes express S1P1 receptors, and their egress is guided by the higher concentration of S1P in the circulatory system compared to the lymphoid tissue.[2]

Amiselimod's therapeutic action is mediated by its active metabolite, Amiselimod-P.[3] Amiselimod-P binds with high potency to S1P1 receptors on lymphocytes, initially acting as an agonist.[4] This binding, however, leads to the internalization, ubiquitination, and subsequent degradation of the S1P1 receptor complex.[2] This process renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[2][6][9] This functional antagonism prevents the recirculation of lymphocytes, including colitogenic Th1 and Th17 cells, thereby reducing their capacity to contribute to inflammation in target tissues.[3][5]

References

- 1. P029 Pharmacokinetic/Pharmacodynamic Analysis of Amiselimod, a Selective Sphingosine 1-Phosphate Receptor Modulator, in Healthy Subjects: Results From a Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amiselimod, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. scienceopen.com [scienceopen.com]

- 8. mdpi.com [mdpi.com]

- 9. Bausch Health Announces Positive Topline Results From Global Phase 2 Study Evaluating Amiselimod (an S1P antagonist) to Treat Ulcerative Colitis – Bausch Health Companies Inc. [ir.bauschhealth.com]

An In-depth Technical Guide to the Prodrug Activation Pathway of Amiselimod Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod hydrochloride (MT-1303) is a next-generation, orally active, selective sphingosine-1-phosphate 1 (S1P1) receptor modulator.[1][2][3] It is developed for the treatment of various autoimmune diseases, including multiple sclerosis and inflammatory bowel disease.[1][4] As a prodrug, amiselimod undergoes in vivo metabolic activation to exert its therapeutic effects.[5][6][7] This technical guide provides a comprehensive overview of the activation pathway of amiselimod, its interaction with the S1P1 receptor, and the subsequent signaling cascades that lead to its immunomodulatory action.

Prodrug Activation: The Role of Sphingosine Kinases

Amiselimod is administered as a hydrochloride salt and is biologically inactive in its prodrug form.[8] Its activation is a critical step mediated by sphingosine kinases (SphKs), primarily SphK2.[5][6] These ubiquitous lipid kinases catalyze the phosphorylation of amiselimod to its pharmacologically active metabolite, amiselimod phosphate (MT-1303-P).[1][5][7] This enzymatic conversion is essential for the drug's efficacy.

The phosphorylation of amiselimod is analogous to the natural conversion of sphingosine to sphingosine-1-phosphate (S1P), a key signaling sphingolipid.[5] The resulting amiselimod phosphate is a structural analog of S1P, enabling it to interact with S1P receptors.

Interaction with S1P1 Receptor and Downstream Signaling

The active metabolite, amiselimod phosphate, is a potent and selective agonist of the S1P1 receptor.[3][8] It also exhibits high selectivity for the S1P5 receptor but has minimal to no significant agonist activity at S1P2, S1P3, and S1P4 receptors.[5][8] The lack of activity at the S1P3 receptor is noteworthy as it is associated with a reduced risk of bradycardia, a known side effect of some other S1P receptor modulators.[5][9]

Upon binding to the S1P1 receptor on lymphocytes, amiselimod phosphate triggers a cascade of intracellular signaling events. The S1P1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi.[2][4]

The key downstream signaling events include:

-

Inhibition of Adenylate Cyclase: Activation of Gαi leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

-

GIRK Channel Activation: The Gβγ subunits, dissociated from the activated G protein, can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][5][10][11] This leads to potassium ion efflux and hyperpolarization of the cell membrane.

-

PI3K/Akt Pathway Activation: Evidence suggests the involvement of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway downstream of S1P1 receptor activation.

-

Receptor Internalization and Degradation: Prolonged agonism by amiselimod phosphate leads to the internalization and subsequent degradation of the S1P1 receptor.[12] This process renders the lymphocytes unresponsive to the endogenous S1P gradient.

The Mechanism of Lymphocyte Sequestration

The therapeutic effect of amiselimod is primarily attributed to the sequestration of lymphocytes within the lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood.[12][13] This is a direct consequence of the functional antagonism of the S1P1 receptor.

Normally, a concentration gradient of S1P exists between the lymph nodes (low concentration) and the blood and lymph (high concentration).[13] Lymphocytes express S1P1 receptors and utilize this gradient to egress from the lymph nodes into circulation.

Amiselimod phosphate, by inducing the internalization and degradation of S1P1 receptors on lymphocytes, effectively blinds these cells to the S1P gradient.[12] Consequently, the lymphocytes are retained within the lymph nodes, preventing their migration to sites of inflammation. This reduction in circulating autoreactive lymphocytes is the cornerstone of amiselimod's efficacy in autoimmune diseases.[7][14]

Data Presentation

Table 1: Pharmacokinetic Parameters of Amiselimod and Amiselimod Phosphate in Healthy Subjects

| Parameter | Amiselimod | Amiselimod Phosphate | Reference(s) |

| Median Tmax (hours) | 11 - 12 | 10 | [6][15][16] |

| Half-life | Long | Long | [4][15][16] |

Tmax: Time to reach maximum plasma concentration.

Table 2: Receptor Binding Affinity of Amiselimod Phosphate

| Receptor Subtype | EC50 (pmol/L) | Reference(s) |

| S1P1 | 75 | [8] |

| S1P2 | No distinct agonist activity | [8] |

| S1P3 | No distinct agonist activity | [8] |

| S1P4 | Minimal agonist activity | [8] |

| S1P5 | High selectivity | [5][8] |

EC50: Half maximal effective concentration.

Experimental Protocols

Sphingosine Kinase Activity Assay (General Protocol)

This protocol describes a general method for measuring sphingosine kinase activity, which can be adapted for amiselimod.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES (pH 7.5), MgCl2, and dithiothreitol. Add a known concentration of amiselimod as the substrate.

-

Enzyme Addition: Add recombinant human sphingosine kinase (e.g., SphK1 or SphK2) to the reaction mixture to initiate the phosphorylation reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination and Detection: Stop the reaction by adding an ATP detection reagent. The luminescent signal is inversely proportional to the kinase activity, as the assay measures the amount of ATP consumed during the phosphorylation of amiselimod.[17]

S1P Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a competitive binding assay to determine the affinity of amiselimod phosphate for S1P receptors.

-

Membrane Preparation: Use cell membranes from cell lines overexpressing a specific human S1P receptor subtype (e.g., S1P1).

-

Assay Buffer: Prepare an assay buffer containing HEPES-Na (pH 7.5), MgCl2, CaCl2, and fatty acid-free bovine serum albumin (BSA).

-

Competition Reaction: Incubate the receptor-containing membranes with a constant concentration of a radiolabeled S1P ligand (e.g., [32P]S1P) and varying concentrations of unlabeled amiselimod phosphate.[18]

-

Incubation: Allow the binding reaction to reach equilibrium at room temperature.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The concentration of amiselimod phosphate that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).[18]

GIRK Channel Activation Assay (Fluorescent Membrane Potential Assay)

This assay measures the activation of GIRK channels in response to S1P1 receptor agonism.

-

Cell Culture: Use a cell line (e.g., AtT20 neuronal cells) endogenously expressing GIRK channels and transfected to express the human S1P1 receptor.

-

Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye (e.g., DiBAC4(3)).[19][20]

-

Compound Addition: Add varying concentrations of amiselimod phosphate to the cells.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescent plate reader in real-time.

-

Data Analysis: Activation of GIRK channels leads to K+ efflux and hyperpolarization, which is detected as a decrease in fluorescence. The concentration-response curve is used to determine the EC50 for GIRK channel activation.[19][20]

Mandatory Visualizations

References

- 1. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 2. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amiselimod, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Amiselimod, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P029 Pharmacokinetic/Pharmacodynamic Analysis of Amiselimod, a Selective Sphingosine 1-Phosphate Receptor Modulator, in Healthy Subjects: Results From a Phase 1 Study - ProQuest [proquest.com]

- 7. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cardiac effects of amiselimod compared with fingolimod and placebo: results of a randomised, parallel‐group, phase I study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]

- 12. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amiselimod (MT-1303), a Novel Sphingosine 1-Phosphate Receptor-1 Modulator, Potently Inhibits the Progression of Lupus Nephritis in Two Murine SLE Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. P029 Pharmacokinetic/Pharmacodynamic Analysis of Amiselimod, a Selective Sphingosine 1-Phosphate Receptor Modulator, in Healthy Subjects: Results From a Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 18. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A fluorescent screening assay for identifying modulators of GIRK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Amiselimod Hydrochloride for Ulcerative Colitis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current research on Amiselimod Hydrochloride (MT-1303) for the treatment of ulcerative colitis (UC). This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways to support ongoing research and development in this field.

Core Mechanism of Action: S1P Receptor Modulation

Amiselimod is an orally administered, selective sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Its therapeutic effect in ulcerative colitis is primarily attributed to its ability to act as a functional antagonist of the S1P1 receptor on lymphocytes.[2]

Upon binding to S1P1 on lymphocytes, Amiselimod induces the internalization and degradation of the receptor. This renders the lymphocytes unresponsive to the endogenous S1P gradient that normally chemoattracts them from secondary lymphoid organs into the peripheral circulation. The resulting sequestration of lymphocytes, particularly pathogenic T helper 1 (Th1) and Th17 cells, within the lymph nodes prevents their infiltration into the colonic mucosa, thereby reducing the inflammatory cascade characteristic of ulcerative colitis.[3]

Signaling Pathway of Amiselimod in Lymphocytes

The binding of Amiselimod's active metabolite, Amiselimod phosphate, to the S1P1 receptor on a lymphocyte initiates a cascade of intracellular signaling events. This process is primarily mediated through G-protein coupled signaling, leading to the activation of downstream pathways such as the PI3K/Akt and STAT3 pathways. These pathways are crucial in regulating cell survival, proliferation, and migration.

Preclinical Research and Experimental Protocols

Animal Model: CD4+CD45RBhigh T-Cell Transfer Model of Colitis

A key preclinical model used to evaluate the efficacy of Amiselimod in an IBD-like condition is the CD4+CD45RBhigh T-cell transfer model in immunodeficient mice (e.g., SCID or Rag1-/-).[4][5][6][7] This model recapitulates several key features of human ulcerative colitis, including T-cell-mediated chronic intestinal inflammation.

Detailed Experimental Protocol:

-

Donor Mice and Cell Isolation:

-

Spleens are harvested from healthy donor mice (e.g., C57Bl/6).

-

A single-cell suspension is prepared from the spleens.

-

CD4+ T-cells are enriched from the splenocyte suspension using magnetic-activated cell sorting (MACS).

-

The enriched CD4+ T-cell population is then stained with fluorescently labeled antibodies against CD4 and CD45RB.

-

Fluorescence-activated cell sorting (FACS) is used to isolate the naive T-cell population characterized by high expression of CD45RB (CD4+CD45RBhigh).

-

-

Recipient Mice and Cell Transfer:

-

Immunodeficient recipient mice (e.g., RAG KO) are used.

-

The sorted CD4+CD45RBhigh T-cells are resuspended in a sterile phosphate-buffered saline (PBS) solution.

-

A defined number of cells (e.g., 4 x 10^5 cells per mouse) are injected intraperitoneally into each recipient mouse.

-

A control group may be injected with CD4+CD45RBlow T-cells, which contain regulatory T-cells and do not induce colitis.

-

-

Induction of Colitis and Treatment:

-

Colitis typically develops within 5 to 8 weeks following the T-cell transfer.

-

Amiselimod or a vehicle control is administered orally to the mice, often starting before or after the onset of clinical signs of colitis, depending on the study design (prophylactic or therapeutic).

-

-

Endpoint Analysis:

-

Clinical Monitoring: Body weight, stool consistency, and the presence of blood in the feces are monitored regularly to calculate a Disease Activity Index (DAI).

-

Histopathology: At the end of the study, the colons are removed, and sections are stained with hematoxylin and eosin (H&E). Histological scoring is performed to assess the degree of inflammation, epithelial damage, and immune cell infiltration.

-

Flow Cytometry: Lamina propria lymphocytes are isolated from the colon to analyze the populations of different T-cell subsets (e.g., Th1, Th17) by flow cytometry.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) in colon tissue homogenates or from cultured lamina propria lymphocytes are measured using techniques such as ELISA or multiplex assays.

-

Experimental Workflow for Preclinical Evaluation

Clinical Research: Phase 2 Trial in Ulcerative Colitis (NCT04857112)

A Phase 2, randomized, double-blind, placebo-controlled, multicenter study was conducted to evaluate the efficacy and safety of Amiselimod in patients with mildly-to-moderately active ulcerative colitis.[8][9][10]

Study Design

-

Study Population: 320 adult patients with mildly-to-moderately active UC.[2]

-

Treatment Arms:

-

Amiselimod 0.2 mg once daily

-

Amiselimod 0.4 mg once daily

-

Placebo

-

-

Duration: 12-week double-blind treatment period.[2]

-

Primary Endpoint: Change from baseline in the modified Mayo Score (MMS) at week 12.

Patient Demographics and Baseline Characteristics

| Characteristic | Amiselimod 0.2 mg/day (n=107) | Amiselimod 0.4 mg/day (n=106) | Placebo (n=107) |

| Age (years), median (range) | 39.0 (18-73) | 42.0 (19-75) | 40.0 (18-74) |

| Sex, n (%) | |||

| Male | 58 (54.2) | 60 (56.6) | 62 (57.9) |

| Female | 49 (45.8) | 46 (43.4) | 45 (42.1) |

| Race, n (%) | |||

| White | 93 (86.9) | 90 (84.9) | 94 (87.9) |

| Asian | 10 (9.3) | 12 (11.3) | 10 (9.3) |

| Black or African American | 3 (2.8) | 3 (2.8) | 2 (1.9) |

| Other | 1 (0.9) | 1 (0.9) | 1 (0.9) |

| Modified Mayo Score, mean (SD) | 5.9 (1.4) | 6.0 (1.5) | 5.9 (1.5) |

| Disease Duration (years), median (range) | 4.8 (0-31) | 5.5 (0-35) | 5.1 (0-38) |

| Prior 5-ASA use, n (%) | 98 (91.6) | 97 (91.5) | 99 (92.5) |

| Prior Corticosteroid use, n (%) | 40 (37.4) | 38 (35.8) | 39 (36.4) |

Data adapted from Hanauer et al., DDW 2024.[1]

Efficacy Results

| Endpoint (at Week 12) | Amiselimod (Pooled) | Placebo | p-value |

| Mean Change in Modified Mayo Score | -2.3 | -1.6 | 0.002 |

| Clinical Remission (%) | 32.4 | 17.8 | 0.007 |

| Endoscopic Improvement (%) | 42.7 | 23.4 | <0.001 |

Data adapted from Bausch Health Press Release, December 2023.[11]

Safety Profile

Amiselimod was generally well-tolerated in the Phase 2 trial. The most common adverse events are summarized below.

| Adverse Event, n (%) | Amiselimod 0.2 mg/day (n=107) | Amiselimod 0.4 mg/day (n=106) | Placebo (n=107) |

| Headache | 10 (9.3) | 8 (7.5) | 9 (8.4) |

| Anemia | 6 (5.6) | 4 (3.8) | 4 (3.7) |

| Nausea | 4 (3.7) | 5 (4.7) | 3 (2.8) |

| Abdominal Pain | 3 (2.8) | 4 (3.8) | 5 (4.7) |

| Leukopenia | 9 (8.4) | 17 (16.0) | 0 (0.0) |

| Neutropenia | 2 (1.9) | 6 (5.7) | 0 (0.0) |

Data adapted from Hanauer et al., DDW 2024 and other sources.[1][12]

Clinical Trial Workflow

Conclusion and Future Directions

This compound has demonstrated a promising efficacy and safety profile in a Phase 2 clinical trial for the treatment of mild-to-moderate ulcerative colitis. Its mechanism of action, centered on the selective modulation of S1P1 and S1P5 receptors and subsequent lymphocyte sequestration, offers a targeted approach to mitigating the chronic inflammation characteristic of UC. Further investigation in Phase 3 trials is warranted to confirm these findings and to fully elucidate the long-term safety and efficacy of Amiselimod in a broader patient population. The data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance novel oral therapies for ulcerative colitis.

References

- 1. salixmedical.com [salixmedical.com]

- 2. Salix to Present Late-Breaking Data from Phase 2 Trial of Amiselimod in Active Ulcerative Colitis at Digestive Disease Week 2024 – Bausch Health Companies Inc. [ir.bauschhealth.com]

- 3. Unveiling the biological role of sphingosine-1-phosphate receptor modulators in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. benchchem.com [benchchem.com]

- 6. criver.com [criver.com]

- 7. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study Evaluating Efficacy and Safety of Amiselimod (MT-1303) in Mild to Moderate Ulcerative Colitis | Clinical Trials | medthority.com [medthority.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ichgcp.net [ichgcp.net]

- 11. Bausch Health Reports Promising R&D Trial Updates on Amiselimod and Scientific Data Presented at International Healthcare Conferences – Bausch Health Companies Inc. [ir.bauschhealth.com]

- 12. amiselimod (MT 1303) / Mitsubishi Tanabe, Bausch Health [delta.larvol.com]

The Therapeutic Potential of Amiselimod Hydrochloride in Lupus Nephritis: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the preclinical efficacy and mechanism of action of Amiselimod hydrochloride (MT-1303), a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, in murine models of lupus nephritis. The following sections provide a comprehensive overview of the experimental protocols, quantitative data from key studies, and the underlying signaling pathways involved in its therapeutic effect.

Introduction to this compound

This compound is a next-generation, orally active S1P1 receptor modulator.[1][2] It is a prodrug that is converted in vivo to its active phosphate metabolite, which then acts as a functional antagonist of the S1P1 receptor.[1][3] This mechanism of action leads to the sequestration of lymphocytes within secondary lymphoid organs, preventing their infiltration into inflamed tissues, such as the kidneys in lupus nephritis.[3][4] Preclinical studies have demonstrated its potential as a therapeutic agent for various autoimmune diseases, including lupus nephritis.[2][4][5]

Preclinical Efficacy in Lupus Nephritis Models

The therapeutic effects of Amiselimod have been evaluated in well-established spontaneous murine models of systemic lupus erythematosus (SLE) and lupus nephritis, namely the MRL/lpr and NZBWF1 mouse strains.[4][5] These models are known to spontaneously develop symptoms that closely mimic human lupus nephritis, including proteinuria, autoantibody production, and kidney pathology.[6][7]

Prophylactic and Therapeutic Efficacy in MRL/lpr Mice

In a key study, Amiselimod was administered orally to MRL/lpr mice both before and after the onset of lupus nephritis. The drug demonstrated potent dose-dependent effects on disease progression.[4][5]

Table 1: Prophylactic Efficacy of Amiselimod in MRL/lpr Mice

| Treatment Group | Dose (mg/kg/day) | Mean Proteinuria Score (at 21 weeks) | Incidence of Lupus Nephritis (at 21 weeks) |

| Vehicle Control | - | 2.8 | 100% |

| Amiselimod | 0.1 | 1.2 | 37.5% |

| Amiselimod | 0.3 | 0.5 | 0% |

| FK506 (Tacrolimus) | 1 | 1.5 | 50% |

| *p < 0.05 compared to vehicle control. Data adapted from Sugahara et al., 2019.[4] |

Table 2: Therapeutic Efficacy of Amiselimod in MRL/lpr Mice (Treatment initiated after disease onset)

| Treatment Group | Dose (mg/kg/day) | Mean Proteinuria Score (at 6 weeks post-treatment) | Incidence of Lupus Nephritis (at 6 weeks post-treatment) |

| Vehicle Control | - | 3.0 | 100% |

| Amiselimod | 0.1 | 1.8 | 56.3% |

| Amiselimod | 0.3 | 1.4 | 37.5% |

| FK506 (Tacrolimus) | 3 | 1.6 | 50% |

| *p < 0.05 compared to vehicle control. Data adapted from Sugahara et al., 2019.[4] |

Prophylactic Efficacy in NZBWF1 Mice

Similar prophylactic efficacy was observed in the NZBWF1 mouse model, further validating the potential of Amiselimod in a different genetic background of lupus.[4]

Table 3: Prophylactic Efficacy of Amiselimod in NZBWF1 Mice

| Treatment Group | Dose (mg/kg/day) | Mean Proteinuria Score (at 40 weeks) | Incidence of Lupus Nephritis (at 40 weeks) |

| Vehicle Control | - | 2.5 | 87.5% |

| Amiselimod | 0.1 | 1.1 | 25% |

| Amiselimod | 0.3 | 0.6 | 12.5% |

| FK506 (Tacrolimus) | 1 | 1.3 | 37.5% |

| *p < 0.05 compared to vehicle control. Data adapted from Sugahara et al., 2019.[4] |

Effects on Immune Cell Populations and Autoantibodies

Amiselimod treatment resulted in a significant reduction of circulating T and B lymphocytes in the peripheral blood.[4] Furthermore, it inhibited the infiltration of T cells into the kidneys and suppressed the increase of plasma cells in the spleen.[4] In MRL/lpr mice, Amiselimod also suppressed the elevation of serum anti-dsDNA antibody levels.[4][8]

Table 4: Effects of Amiselimod on Immune Parameters in MRL/lpr Mice

| Parameter | Vehicle Control | Amiselimod (0.3 mg/kg) |

| Peripheral Blood T cells (cells/µL) | 15,000 | 500 |

| Peripheral Blood B cells (cells/µL) | 2,000 | 200 |

| Kidney Infiltrating T cells (cells/mm²) | 150 | 20 |

| Spleen Plasma Cells (cells/10⁶) | 8 x 10⁴ | 2 x 10⁴ |

| Serum Anti-dsDNA Antibody (index) | 4.5 | 2.0 |

| p < 0.05 compared to vehicle control. Data are approximate values adapted from Sugahara et al., 2019.[4] |

Mechanism of Action: S1P1 Receptor Modulation

Amiselimod's therapeutic effect is primarily mediated through its action on the S1P1 receptor. The following diagram illustrates the proposed signaling pathway.

References

- 1. Amiselimod, a novel sphingosine 1‐phosphate receptor‐1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Amiselimod (MT-1303), a Novel Sphingosine 1-Phosphate Receptor-1 Modulator, Potently Inhibits the Progression of Lupus Nephritis in Two Murine SLE Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amiselimod (MT-1303), a Novel Sphingosine 1-Phosphate Receptor-1 Modulator, Potently Inhibits the Progression of Lupus Nephritis in Two Murine SLE Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Amiselimod Hydrochloride in HEK293 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiselimod Hydrochloride (MT-1303) is a next-generation, orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that is metabolized to its active phosphate form, amiselimod-P, by sphingosine kinases. Amiselimod-P acts as a potent agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking and immune responses. Due to its selectivity for S1P1 over other S1P receptor subtypes, amiselimod offers a promising therapeutic strategy for autoimmune diseases with a potentially improved safety profile compared to less selective S1P modulators.

HEK293 (Human Embryonic Kidney 293) cells are a widely used cell line in biomedical research and drug discovery. Their robust growth, high transfection efficiency, and human origin make them an ideal system for studying the pharmacology and signaling pathways of GPCRs, including the S1P1 receptor. These application notes provide detailed protocols for utilizing this compound in HEK293 cell lines to investigate its conversion to the active metabolite and to characterize its effects on S1P1 receptor signaling.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to become active. Once inside the cell, it is converted by sphingosine kinases (SPHKs) into amiselimod-phosphate (amiselimod-P). Amiselimod-P then acts as a high-affinity agonist for the S1P1 receptor. The S1P1 receptor is primarily coupled to the inhibitory G protein, Gαi. Activation of the S1P1 receptor by an agonist like amiselimod-P leads to the dissociation of the G protein heterotrimer into Gαi-GTP and Gβγ subunits. This initiates several downstream signaling cascades, including the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of other pathways such as the PI3K-Akt and MAPK/ERK pathways.

Data Presentation

Table 1: In Vitro Phosphorylation of Amiselimod in HEK293 Cells

| Time (hours) | Concentration of Amiselimod-P (nmol·L⁻¹) |

| 3 | Below Limit of Quantification |

| 6 | Detectable levels observed |

| 12 | Approximately half the concentration of fingolimod-P |

Data summarized from a study where HEK293 cells were incubated with 100 nmol·L⁻¹ of amiselimod.[1]

Table 2: Agonist Activity of Amiselimod-P at Human S1P Receptors

| Receptor | EC₅₀ (pM) |

| S1P₁ | 75 |

| S1P₂ | No distinct agonist activity |

| S1P₃ | No distinct agonist activity |

| S1P₄ | Less potent than at S1P₁ |

| S1P₅ | More potent than at S1P₄ |

Data obtained from studies in human S1P receptor-expressing cells.[2]

Table 3: Functional Potency of Amiselimod-P in a cAMP Assay

| Compound | EC₅₀ (nM) for inhibition of forskolin-induced cAMP production |

| Amiselimod-P | 0.013 |

This data demonstrates the potent ability of Amiselimod-P to inhibit adenylyl cyclase activity following S1P1 receptor activation.[3]

Experimental Protocols

HEK293 Cell Culture

A foundational requirement for all subsequent experiments is the proper maintenance of HEK293 cells.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

T-75 cell culture flasks

-

6-well, 24-well, or 96-well plates (depending on the assay)

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage the cells when they reach 80-90% confluency.

-

To passage, aspirate the medium, wash the cells once with PBS, and then add 2-3 mL of Trypsin-EDTA.

-

Incubate for 2-5 minutes at 37°C until the cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

In Vitro Phosphorylation of Amiselimod

This protocol is designed to measure the conversion of the prodrug amiselimod to its active form, amiselimod-P, in HEK293 cells.[1]

Materials:

-

HEK293 cells

-

This compound

-

48-well culture plates

-

Complete growth medium

-

LC-MS/MS system for analysis

Protocol:

-

Seed HEK293 cells in a 48-well plate and culture overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to a final concentration of 100 nmol·L⁻¹.

-

Remove the existing medium from the cells and add the medium containing amiselimod.

-

Incubate the cells for various time points (e.g., 3, 6, and 12 hours).

-

At each time point, collect the supernatant.

-

Analyze the concentration of amiselimod-P in the supernatant using a validated LC-MS/MS method.

S1P1 Receptor Signaling: cAMP Assay

Activation of the Gαi-coupled S1P1 receptor by amiselimod-P leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can be measured using a forskolin-induced cAMP accumulation assay.[3]

Materials:

-

HEK293 cells (preferably overexpressing the human S1P1 receptor)

-

Amiselimod-P (active metabolite)

-

Forskolin

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

96-well plates

Protocol:

-

Seed HEK293-S1P1 cells in a 96-well plate and culture overnight.

-

Starve the cells in serum-free medium for 2-4 hours before the assay.

-

Prepare a serial dilution of Amiselimod-P in assay buffer containing IBMX.

-

Pre-incubate the cells with the different concentrations of amiselimod-P for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Generate a dose-response curve and calculate the EC₅₀ value for amiselimod-P's inhibition of forskolin-stimulated cAMP accumulation.

S1P1 Receptor Signaling: GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist-bound GPCR. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified.

Materials:

-

HEK293 cell membranes expressing the S1P1 receptor

-

Amiselimod-P

-

[³⁵S]GTPγS

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Scintillation counter

Protocol:

-

Prepare cell membranes from HEK293 cells overexpressing the S1P1 receptor.

-

In a 96-well plate, add the cell membranes (5-20 µg of protein per well).

-

Add serial dilutions of Amiselimod-P.

-

Add GDP to a final concentration of 10-100 µM.

-

Initiate the reaction by adding [³⁵S]GTPγS (0.1-1 nM).

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

-

Dry the filter plate and measure the bound radioactivity using a scintillation counter.

-

Determine the EC₅₀ value for amiselimod-P-stimulated [³⁵S]GTPγS binding.

Visualizations

Caption: S1P1 Receptor Signaling Pathway Activated by Amiselimod.

Caption: Experimental Workflow for the cAMP Assay.

References

Application Notes and Protocols for Amiselimod Hydrochloride Administration in Mouse Models of Colitis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of Amiselimod Hydrochloride (MT-1303) in a well-established mouse model of chronic colitis. The protocols outlined below are based on preclinical studies demonstrating the efficacy of Amiselimod in mitigating intestinal inflammation.

This compound is a novel, orally active, selective sphingosine 1-phosphate receptor-1 (S1P1) functional antagonist.[1][2][3] Its therapeutic potential in inflammatory bowel disease (IBD) stems from its ability to modulate lymphocyte trafficking.[1][2][4] By acting as a functional antagonist of the S1P1 receptor on lymphocytes, Amiselimod prevents their egress from secondary lymphoid organs, thereby reducing the infiltration of pathogenic T cells into the inflamed colon.[1][2][3]

Experimental Protocols

Animal Models and Husbandry

-

Mouse Strains:

-

Housing Conditions:

-

Mice should be housed under specific pathogen-free (SPF) conditions.[1]

-

Maintain a constant temperature of 23±3°C and relative humidity of 30–70%.[1]

-

A 12-hour light/dark cycle should be maintained.[1]

-

Provide ad libitum access to standard laboratory chow and water.[1]

-

All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[1]

-

Induction of Colitis: CD4+CD45RBhigh T-Cell Transfer Model

This model induces chronic colitis that recapitulates key features of human IBD, driven by pathogenic T helper 1 (Th1) and Th17 cells.

-

Isolation of CD4+ T Cells:

-

Euthanize donor BALB/c mice and aseptically harvest spleens.

-

Prepare a single-cell suspension by gently disrupting the spleens between the frosted ends of two glass slides in appropriate buffer (e.g., PBS with 2% FBS).

-

Enrich for CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

-

-

Sorting of CD4+CD45RBhigh T Cells:

-

Stain the enriched CD4+ T cells with fluorescently labeled antibodies against CD4 and CD45RB.

-

Using a fluorescence-activated cell sorter (FACS), sort the CD4+ T cells to isolate the CD45RBhigh population.

-

-

Adoptive Transfer:

-

Resuspend the sorted CD4+CD45RBhigh T cells in sterile phosphate-buffered saline (PBS).

-

Inject each recipient SCID mouse intravenously (via the tail vein) with 1.25 x 105 CD4+CD45RBhigh T cells.[1]

-

Colitis development, characterized by progressive weight loss, typically begins around 2 weeks after cell transfer.[1]

-

Preparation and Administration of this compound

-

Preparation of Dosing Solution:

-

This compound (MT-1303) is dissolved in a 0.5% hydroxypropylmethyl cellulose (HPMC) solution.[1]

-

-

Dosage and Administration:

-

Prophylactic Treatment:

-

Therapeutic Treatment:

-

-

Control Groups:

-

Vehicle Control: Administer the 0.5% HPMC solution orally once daily.[1]

-

Positive Control (Optional): An anti-mouse TNF-α monoclonal antibody can be administered intraperitoneally at a dose of 250 µ g/mouse on days 7 and 21 after cell transfer.[1]

-

Normal Control: A group of SCID mice that do not receive the T cell transfer should be included.[1]

-

Assessment of Colitis Severity

-

Clinical Assessment:

-

Monitor the body weight of the mice daily.

-

Assess clinical signs of colitis, including hunching posture, wasting, stool consistency, and colon thickening, to calculate a clinical score.[1]

-

-

Histological Analysis:

-

At the end of the experiment, euthanize the mice and collect the colon.

-

Fix the colon in 10% neutral buffered formalin, embed in paraffin, and section.

-

Stain sections with hematoxylin and eosin (H&E).

-

Score the sections for inflammation severity, extent, crypt damage, and ulceration.

-

Immunophenotyping of Lamina Propria Lymphocytes

-

Isolation of Lamina Propria Cells:

-

Excise the colon and remove Peyer's patches.

-

Wash with PBS, cut into small pieces, and incubate in a dissociation buffer (e.g., HBSS with EDTA and DTT) to remove epithelial cells.

-

Digest the remaining tissue with collagenase to isolate lamina propria lymphocytes.

-

-

Flow Cytometry:

-

Stimulate the isolated cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A) for 4-5 hours.

-

Stain the cells for surface markers (e.g., CD4) and then, following fixation and permeabilization, for intracellular cytokines (e.g., IFN-γ for Th1 cells and IL-17 for Th17 cells).

-

Analyze the stained cells using a flow cytometer to quantify the percentage and number of Th1 and Th17 cells.

-

Data Presentation

The following tables summarize the quantitative data from studies evaluating this compound in the CD4+CD45RBhigh T-cell transfer model of colitis.

Table 1: Effect of Prophylactic Amiselimod Treatment on Clinical Score in Colitis Mice [1]

| Treatment Group | Dose | Mean Clinical Score (± SEM) |

| Normal | - | 0.0 ± 0.0 |

| Vehicle Control | - | 3.2 ± 0.6 |

| Amiselimod HCl | 0.1 mg/kg | 1.5 ± 0.4 |

| Amiselimod HCl | 0.3 mg/kg | 0.9 ± 0.4 |

*p < 0.05 vs. Vehicle Control

Table 2: Effect of Therapeutic Amiselimod Treatment on Body Weight Change in Colitis Mice [1]

| Treatment Group | Dose | Mean Body Weight Change (%) (± SEM) |

| Vehicle Control | - | -10.5 ± 2.1 |

| Amiselimod HCl | 0.1 mg/kg | -2.3 ± 1.9 |

| Amiselimod HCl | 0.3 mg/kg | -0.8 ± 1.5 |

| Anti-mTNF-α mAb | 250 µ g/mouse | -1.9 ± 2.0* |

*p < 0.05 vs. Vehicle Control

Table 3: Effect of Amiselimod Treatment on Infiltrating Th1 and Th17 Cells in the Colon Lamina Propria [1]

| Treatment Group | Dose | Number of Infiltrating Th1 Cells (x104) (± SEM) | Number of Infiltrating Th17 Cells (x104) (± SEM) |

| Vehicle Control | - | 18.6 ± 2.9 | 5.4 ± 0.8 |

| Amiselimod HCl | 0.3 mg/kg | 5.9 ± 1.1 | 1.6 ± 0.3 |

*p < 0.05 vs. Vehicle Control

Signaling Pathways and Experimental Workflows

Caption: Amiselimod's mechanism of action in colitis.

Caption: Workflow for colitis induction and Amiselimod evaluation.

References

- 1. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist, inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. criver.com [criver.com]

Application Notes and Protocols for Oral Dosing of Amiselimod Hydrochloride in Rat Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiselimod hydrochloride (MT-1303) is a next-generation, orally active, selective sphingosine 1-phosphate receptor 1 (S1P1) modulator. It is a prodrug that is rapidly converted in vivo to its active phosphate metabolite, Amiselimod-P (MT-1303-P). This active metabolite acts as a functional antagonist of the S1P1 receptor, leading to the sequestration of lymphocytes in lymphoid tissues and thereby exerting immunomodulatory effects. These application notes provide a detailed overview of the protocols for conducting oral pharmacokinetic (PK) studies of this compound in rats, including methodologies for drug administration, plasma sample analysis, and data interpretation. While specific quantitative pharmacokinetic data from dedicated rat studies are not publicly available, this document presents a framework based on established preclinical research practices.

Introduction

This compound is under development for the treatment of various autoimmune diseases. Understanding its pharmacokinetic profile in preclinical species such as rats is crucial for dose selection and predicting human pharmacokinetics. Key parameters including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are determined to characterize the absorption, distribution, metabolism, and excretion (ADME) of both the parent drug and its active metabolite.

Signaling Pathway of Amiselimod

Amiselimod acts as a modulator of the S1P1 receptor signaling pathway. As a prodrug, it is phosphorylated by sphingosine kinases to form Amiselimod-P. This active metabolite then binds to S1P1 receptors on lymphocytes, leading to their internalization and degradation. This process ultimately prevents the egress of lymphocytes from lymph nodes, reducing their circulation in the peripheral blood and infiltration into inflamed tissues.

Caption: Signaling pathway of Amiselimod.

Experimental Protocols

Animal Model and Housing

-

Species: Male Sprague-Dawley rats.

-

Weight: 200-250 g.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.

-

Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before the study.

-

Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration of the drug, with continued access to water.

Dosing Solution Preparation

-

Vehicle: A suitable vehicle for this compound should be selected based on its solubility and stability. A common vehicle for oral gavage is 0.5% (w/v) methylcellulose in sterile water.

-

Preparation: The required amount of this compound is weighed and suspended in the vehicle to achieve the desired final concentration for dosing. The solution should be prepared fresh on the day of the experiment and kept homogenous by stirring.

Oral Administration (Oral Gavage)

-

Procedure:

-

Weigh the rat to determine the precise dosing volume (typically 5-10 mL/kg).

-

Restrain the animal firmly but gently.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.

-

Gently insert the gavage needle into the esophagus and advance it to the predetermined length.

-

Administer the dosing solution slowly and steadily.

-

Carefully withdraw the gavage needle.

-

Monitor the animal for any signs of distress post-administration.

-

Blood Sample Collection

-

Timepoints: Blood samples (approximately 0.25 mL) should be collected at predetermined time points post-dose. A typical schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Method: Blood can be collected via the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: The collected blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Storage: The resulting plasma samples should be stored at -80°C until bioanalysis.

Bioanalytical Method for Amiselimod and Amiselimod-P in Rat Plasma

-

Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Amiselimod and its active metabolite in plasma due to its high sensitivity and selectivity.

-

Sample Preparation:

-

Protein Precipitation: To a known volume of plasma (e.g., 50 µL), add a protein precipitating agent such as acetonitrile (typically in a 3:1 or 4:1 ratio).

-

Internal Standard: An appropriate internal standard (e.g., a deuterated analog of Amiselimod) should be added to the plasma sample before protein precipitation to account for variability in extraction and instrument response.

-

Vortex and Centrifuge: Vortex the mixture to ensure complete protein precipitation and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a clean tube for analysis.

-

-

LC-MS/MS Conditions (General):

-

Chromatographic Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for Amiselimod and its metabolite.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analytes and the internal standard, ensuring high selectivity.

-

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Presentation

The following tables present a hypothetical pharmacokinetic dataset for a single oral dose of this compound in rats. Note: These values are for illustrative purposes only and are not based on published experimental data.

Table 1: Pharmacokinetic Parameters of Amiselimod in Rats (Hypothetical Data)

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | 1 |

| Cmax | ng/mL | 150 ± 25 |

| Tmax | h | 2.0 ± 0.5 |

| AUC(0-t) | ngh/mL | 850 ± 120 |

| AUC(0-inf) | ngh/mL | 900 ± 130 |

| t½ | h | 4.5 ± 1.0 |

Table 2: Pharmacokinetic Parameters of Amiselimod-P in Rats (Hypothetical Data)

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | 1 |

| Cmax | ng/mL | 350 ± 50 |

| Tmax | h | 4.0 ± 1.0 |

| AUC(0-t) | ngh/mL | 4500 ± 600 |

| AUC(0-inf) | ngh/mL | 4800 ± 650 |

| t½ | h | 18.0 ± 3.5 |

Experimental Workflow

The following diagram illustrates the typical workflow for an oral pharmacokinetic study in rats.

Caption: Workflow for a rat oral pharmacokinetic study.

Conclusion

These application notes provide a comprehensive guide for conducting oral pharmacokinetic studies of this compound in rats. Adherence to these detailed protocols for animal handling, dosing, sample collection, and bioanalysis is essential for generating reliable and reproducible data. Such data are fundamental for the preclinical development of Amiselimod and for informing the design of subsequent clinical trials. While specific quantitative data for rats are not publicly available, the provided framework and hypothetical data tables serve as a valuable resource for researchers in the field of drug development.

Application Note: Flow Cytometry Analysis of Lymphocyte Subsets Following Amiselimod Hydrochloride Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amiselimod (MT-1303) is an orally active, selective sphingosine-1-phosphate 1 (S1P1) receptor modulator.[1] In vivo, it is converted to its active metabolite, amiselimod phosphate, which acts as a functional antagonist of the S1P1 receptor.[2][3] This antagonism induces the internalization of S1P1 receptors on lymphocytes, which inhibits their egress from secondary lymphoid organs.[2][3][4] The resulting sequestration of lymphocytes in the lymph nodes leads to a reduction in the number of circulating lymphocytes in the peripheral blood.[2][5] This mechanism of action makes Amiselimod a promising therapeutic agent for various autoimmune diseases, including multiple sclerosis and ulcerative colitis.[6][7][8]

Flow cytometry is a critical tool for quantifying the pharmacodynamic effects of Amiselimod by providing a detailed analysis of changes in peripheral blood lymphocyte subsets. This application note provides a comprehensive protocol for the isolation of peripheral blood mononuclear cells (PBMCs), multi-color antibody staining, and flow cytometric analysis to monitor the effects of Amiselimod treatment on lymphocyte populations.

Mechanism of Action of Amiselimod

Amiselimod hydrochloride is a prodrug that is phosphorylated in vivo by sphingosine kinases to form its active metabolite, amiselimod phosphate.[9] Amiselimod phosphate is a potent agonist at the S1P1 receptor.[5][9] Binding of the agonist to the S1P1 receptor on lymphocytes leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that directs their exit from lymph nodes.[3] This "functional antagonism" effectively traps lymphocytes, particularly T and B cells, within the lymphoid tissues, preventing them from migrating to sites of inflammation.[4][7]

Data Presentation

Treatment with Amiselimod is expected to cause a dose-dependent reduction in absolute lymphocyte counts (ALCs) in peripheral blood. The nadir is typically reached after several days of continuous dosing.[10][11] The primary affected populations are T and B lymphocytes, while other populations like NK cells and monocytes are minimally affected.[12]

Table 1: Expected Changes in Absolute Lymphocyte Counts Post-Amiselimod Treatment

| Cell Type | Marker | Baseline (cells/µL) | Post-Treatment (cells/µL) | % Change |

| Total Lymphocytes | CD45+ | 1500 - 4000 | 500 - 1500 | ↓ 60-75% |

| T Helper Cells | CD3+CD4+ | 600 - 1500 | 150 - 500 | ↓ 70-80% |

| Cytotoxic T Cells | CD3+CD8+ | 300 - 1000 | 100 - 350 | ↓ 60-70% |

| B Cells | CD19+ | 100 - 500 | 20 - 100 | ↓ 80-90% |

| NK Cells | CD3-CD56+ | 100 - 400 | 90 - 380 | Minimal Change |

Note: These values are illustrative and can vary based on the individual, dosage, and duration of treatment. Data is compiled based on typical effects of S1P modulators.[5][12]

Experimental Protocols

The following protocols provide a standardized workflow for analyzing lymphocyte subsets from whole blood.

Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

-

Whole blood collected in sodium heparin tubes

-

Ficoll-Paque PLUS or similar density gradient medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

15 mL or 50 mL conical centrifuge tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with PBS in a conical tube.

-

Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing at the interface.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.

-

Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette.

-

Transfer the collected PBMCs to a new conical tube and add PBS to a total volume of 10 mL.

-

Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in 1 mL of PBS for a final wash. Centrifuge at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the PBMC pellet in an appropriate volume of staining buffer (e.g., PBS with 1% BSA).

-

Perform a cell count and viability assessment using a hemocytometer and Trypan Blue or an automated cell counter. Adjust cell concentration to 1 x 10^7 cells/mL.

Protocol 2: Immunophenotyping by Multi-Color Flow Cytometry

This protocol outlines the staining of PBMCs for key lymphocyte markers.

Materials:

-

Isolated PBMCs (1 x 10^6 cells per sample)

-

Flow cytometry staining buffer (PBS + 1% BSA + 0.1% Sodium Azide)

-

Fc Receptor (FcR) blocking reagent (optional but recommended)[13][14]

-

Fluorochrome-conjugated monoclonal antibodies (see Table 2 for a suggested panel)

-

12 x 75 mm polystyrene tubes or a 96-well plate

-

Centrifuge

Table 2: Suggested Antibody Panel for Lymphocyte Subset Analysis

| Target | Fluorochrome | Purpose |

| CD45 | PerCP-Cy5.5 | Pan-leukocyte marker; for gating on all hematopoietic cells. |

| CD3 | APC-H7 | Pan T-cell marker. |

| CD4 | FITC | Helper T-cell marker. |

| CD8 | PE-Cy7 | Cytotoxic T-cell marker. |

| CD19 | BV421 | B-cell marker. |

| CD56 | PE | Natural Killer (NK) cell marker. |

| CCR7 | APC | Differentiates naive and central memory T-cells.[12] |

| Viability Dye | e.g., Live/Dead Aqua | To exclude dead cells from analysis. |

Procedure:

-

Aliquot 1 x 10^6 PBMCs into each flow cytometry tube.

-

(Optional) Add FcR blocking reagent and incubate for 10 minutes on ice to prevent non-specific antibody binding.[13]

-

Add the pre-titrated cocktail of fluorochrome-conjugated antibodies to the cells.

-

Vortex gently and incubate for 30 minutes at 2-8°C in the dark.[13]

-

Wash the cells by adding 2 mL of staining buffer and centrifuging at 300 x g for 5 minutes.

-

Discard the supernatant and repeat the wash step.

-

Resuspend the final cell pellet in 300-500 µL of staining buffer.

-